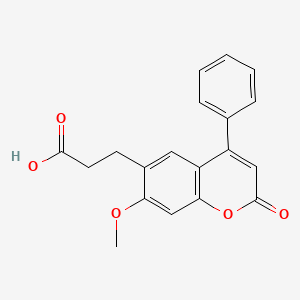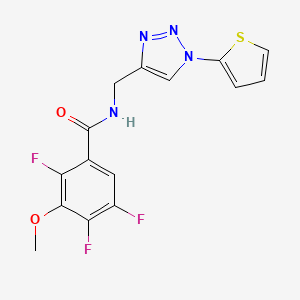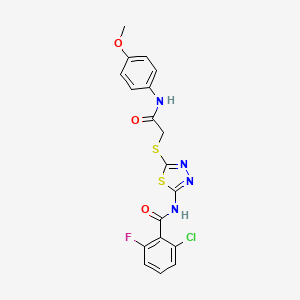![molecular formula C13H15N3O3S B2572909 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide CAS No. 946250-93-7](/img/structure/B2572909.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide:
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activities. The structural similarity to purine allows these compounds to bind effectively to biological targets, which can be exploited in the design of anticancer drugs . The active methylene group in these derivatives provides a reactive center for further functionalization, potentially leading to new antitumor agents.
Antibacterial Properties
These compounds have demonstrated significant antibacterial properties. Their ability to be modified with new binding sites makes them suitable candidates for developing new antibiotics, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Uses
The anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives make them promising for the treatment of inflammatory diseases. Their chemical structure allows for the optimization of ligand-target interaction, which is crucial for anti-inflammatory drug design .
Enzyme Inhibition
Due to their structural resemblance to nucleotides, these compounds can act as enzyme inhibitors. They can be designed to interfere with the enzymatic processes of pathogens, making them valuable in the study of disease mechanisms and potential treatments .
Drug Discovery
The compound’s unique structure, featuring a thiazolopyrimidine ring system, offers opportunities for diverse applications in drug discovery. It can serve as a scaffold for synthesizing various pharmacologically active molecules.
Catalysis
The reactive centers of thiazolo[3,2-a]pyrimidine derivatives, such as the active methylene group, can be utilized in catalytic processes. This could lead to the development of new catalysts for chemical reactions in pharmaceutical synthesis .
Material Science
The lipophilic properties suggested by the presence of methyl groups at positions 3 and 7 on the thiazolopyrimidine ring could be explored in material science. These properties might influence the compound’s interaction with other materials, potentially leading to new composite materials or coatings.
Analytical Chemistry
Thiazolo[3,2-a]pyrimidine derivatives can be used as analytical reagents due to their reactivity. They could be employed in the development of new diagnostic tests or assays for detecting various biological or chemical substances .
The applications mentioned above are based on the chemical properties and biological activities of thiazolo[3,2-a]pyrimidine derivatives. Further research and development are necessary to fully realize the potential of these compounds in the mentioned fields.
Springer - Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. S Molecule - N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide.
Wirkmechanismus
Target of Action
The primary targets of the compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide are currently unknown . The compound is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group.
Mode of Action
Eigenschaften
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-6-20-13-14-8(2)10(12(18)16(7)13)15-11(17)9-4-3-5-19-9/h6,9H,3-5H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORMWRHKHKJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2572827.png)


![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)
![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)


![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

